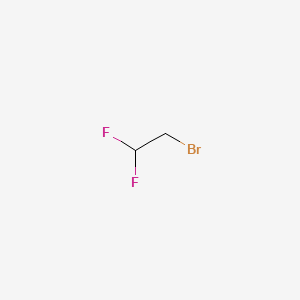

2-Bromo-1,1-difluoroethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrF2/c3-1-2(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYROUWXXSWCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074403 | |

| Record name | 2-Bromo-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-07-9 | |

| Record name | 2-Bromo-1,1-difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,1-difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 2-bromo-1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1-difluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-1,1-DIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00QR9XS58S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Bromo-1,1-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,1-difluoroethane, with the CAS number 359-07-9, is a halogenated hydrocarbon with the chemical formula C₂H₃BrF₂.[1][2][3] This document provides a comprehensive overview of its core physical properties, essential for its application in research, synthesis, and pharmaceutical development. The data presented is a compilation from various sources, and standardized experimental protocols for their determination are detailed.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

| Physical Property | Value | Units | Notes |

| Molecular Weight | 144.95 | g/mol | [1][2][3] |

| Appearance | Colorless liquid | - | [1] |

| Boiling Point | 57 - 57.3 | °C | At standard atmospheric pressure.[2][4][5][6] |

| Melting Point | -74.9 to -75 | °C | [2][4][5] |

| Density | 1.824 | g/mL | At 18 °C.[4][5] |

| Refractive Index | 1.394 | - | At 10 °C.[5] |

| Vapor Pressure | 233 | mmHg | At 25 °C.[5] |

| Water Solubility | ~795 | mg/L | Sparingly soluble.[1] |

| LogP (Octanol-Water Partition Coefficient) | 1.64640 | - | Indicates moderate lipophilicity.[2] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes and provides a reasonably accurate determination of the boiling point.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath (e.g., paraffin oil in a Thiele tube).

-

The bath is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as the air expands.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[3][7]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

-

Thermometer

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

The container is filled with a known volume of this compound.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated by dividing the mass of the liquid by its volume.[1][6]

-

The temperature of the liquid should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Sample of this compound

-

Dropper

Procedure:

-

The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned with a suitable solvent and allowed to dry.

-

A few drops of the this compound sample are placed on the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically controlled by a circulating water bath.

-

The light source is adjusted, and the eyepiece is used to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to center the crosshairs on the dividing line.

-

The refractive index is read directly from the instrument's scale.[8]

Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid sample.

Caption: Workflow for Physical Property Determination.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. pubs.aip.org [pubs.aip.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 8. athabascau.ca [athabascau.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Bromo-1,1-difluoroethane (CAS 359-07-9)

This technical guide provides a comprehensive overview of this compound (CAS 359-07-9), a halogenated organic compound with significant applications in organic synthesis and pharmaceutical development. The document details its physicochemical properties, spectroscopic data, synthesis, reactivity, and safety information.

General Information and Physicochemical Properties

This compound is a halogenated hydrocarbon characterized by a two-carbon ethane backbone substituted with two fluorine atoms on one carbon and a bromine atom on the other.[1] This unique combination of halogens imparts distinct reactivity and physical properties, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The molecule possesses a tetrahedral geometry around the difluorinated carbon.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 359-07-9 | [1][3][4][5][6][7] |

| Molecular Formula | C₂H₃BrF₂ | [1][3][4][5][6] |

| Molecular Weight | 144.95 g/mol | [1][3][5][6] |

| Appearance | Colorless liquid | [1][3] |

| Density | 1.824 g/mL at 18 °C | [1][4] |

| Boiling Point | 57 - 57.3 °C | [1][4] |

| Melting Point | -74.9 to -75 °C | [1][4] |

| Vapor Pressure | 233 mmHg at 25 °C | [4] |

| Refractive Index | 1.394 at 10 °C | [4][8] |

| Water Solubility | ~795 mg/L (sparingly soluble) | [3] |

| Octanol-Water Partition Coefficient (log P) | 1.646 | [1][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations | Source(s) |

| ¹H NMR | A distinctive pattern is observed for the protons on the brominated and fluorinated carbons. A spectrum has been recorded at 399.65 MHz. | [1][10] |

| Mass Spectrometry (MS) | The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 144, with a characteristic isotopic pattern for bromine (m/z 146). The fragmentation pattern is typical for halogenated compounds. | [1][5][6][11] |

| Infrared (IR) Spectroscopy | The vapor phase IR spectrum shows characteristic absorption bands. Strong C-F stretching vibrations are prominent between 1100-1200 cm⁻¹. C-H stretching vibrations appear around 2950-3000 cm⁻¹, and C-H bending modes are seen at 1450-1470 cm⁻¹. | [1][5] |

Synthesis and Reactivity

This compound serves as a versatile intermediate. Its synthesis and subsequent reactions are central to its utility.

Several methods are employed for the synthesis of this compound:[1]

-

Halogenation of Ethylene: This can be achieved by reacting ethylene with bromine and difluoromethane under controlled conditions.[1]

-

Nucleophilic Substitution: A common laboratory and industrial method involves the nucleophilic substitution on 1,1-difluoroethane using a suitable brominating agent, such as phosphorus tribromide.[1] Another precursor, 1,1-difluoroethane, is produced via the mercury-catalyzed addition of hydrogen fluoride to acetylene.[12]

Caption: A typical experimental workflow for synthesis and purification.

The reactivity of this compound is dominated by the presence of the C-Br bond.

-

Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles, enabling the introduction of various functional groups.[1]

-

Elimination Reactions: Under basic conditions, it can undergo elimination of HBr to form 1,1-difluoroethene, a valuable monomer for fluoropolymers.[1]

-

Radical Reactions: Exposure to UV light can initiate radical reactions.[1]

Caption: Reactivity pathways of this compound.

Experimental Protocols

-

Objective: To synthesize this compound from 1,1-difluoroethane.

-

Materials: 1,1-difluoroethane, N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide), suitable solvent (e.g., carbon tetrachloride), reaction vessel equipped with a condenser, heating mantle, and stirring mechanism.

-

Methodology:

-

Charge the reaction vessel with 1,1-difluoroethane, N-Bromosuccinimide, and the solvent.

-

Add a catalytic amount of the radical initiator.

-

Heat the mixture to reflux under stirring for a specified period, monitoring the reaction progress by GC or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Purify the crude product by fractional distillation to yield pure this compound.

-

-

Characterization: Confirm the identity and purity of the product using NMR, GC-MS, and IR spectroscopy as detailed in Table 2.

-

¹H NMR Spectroscopy: Dissolve a small sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire the spectrum on a 300 MHz or higher spectrometer.

-

Mass Spectrometry (GC-MS): Introduce a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane) into the GC-MS system. Use an appropriate temperature program for the GC to ensure separation. The mass spectrum is obtained using electron ionization (EI).

-

IR Spectroscopy: Obtain the spectrum of a neat liquid sample between two salt plates (e.g., NaCl) or using a gas cell for vapor-phase analysis with an FTIR spectrometer.

Applications in Research and Drug Development

The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] this compound serves as a key building block for introducing the difluoroethyl moiety into organic molecules.

-

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The difluoroethyl group can act as a bioisostere for other functional groups, improving a drug's pharmacokinetic profile.[1][2]

-

Agrochemicals: Similar to pharmaceuticals, its use in agrochemical synthesis can lead to pesticides and herbicides with enhanced potency and selectivity.[2]

-

Fluorinated Compounds: It is a precursor for producing specialty chemicals, including fluorinated surfactants.[1]

-

Other Uses: Historically, it has seen use as a refrigerant and as a blowing agent in foam production.[3]

Caption: Logical flow from reagent to potential drug candidate.

Safety and Handling

This compound presents several hazards that require careful handling and appropriate personal protective equipment (PPE).

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

| Hazard Pictogram | Warning | Causes serious eye irritation, May cause drowsiness or dizziness. | [5][8] |

| Hazard Statements | H315 | Causes skin irritation. | [8] |

| H319 | Causes serious eye irritation. | [5][8] | |

| H335 | May cause respiratory irritation. | [8] | |

| H336 | May cause drowsiness or dizziness. | [5][8] | |

| H420 | Harms public health and the environment by destroying ozone in the upper atmosphere. | [8] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][5][8] |

| P271 | Use only outdoors or in a well-ventilated area. | [3][5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5] |

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[13][14] Prevent fire caused by electrostatic discharge.[13]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

-

PPE: Wear safety goggles, chemical-resistant gloves, and appropriate protective clothing.[13][14] If exposure limits are exceeded, a full-face respirator may be necessary.[13]

-

In case of fire: Use alcohol-resistant foam, carbon dioxide, or dry powder.[8] Thermal decomposition may produce toxic gases such as hydrogen bromide and hydrogen fluoride.[8]

References

- 1. Buy this compound | 359-07-9 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 359-07-9 | 1100-B-07 | MDL MFCD00042182 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. This compound | C2H3BrF2 | CID 136186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethane, 2-bromo-1,1-difluoro- [webbook.nist.gov]

- 7. 359-07-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Ethane, 2-bromo-1,1-difluoro- (CAS 359-07-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound(359-07-9) 1H NMR [m.chemicalbook.com]

- 11. This compound(359-07-9) MS [m.chemicalbook.com]

- 12. 1,1-Difluoroethane - Wikipedia [en.wikipedia.org]

- 13. echemi.com [echemi.com]

- 14. 2-bromo-1-chloro-1,1-difluoro-ethane Safety Data Sheets(SDS) lookchem [lookchem.com]

An In-depth Technical Guide to 2-Bromo-1,1-difluoroethane

This guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-1,1-difluoroethane, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is a halogenated hydrocarbon with the chemical formula C2H3BrF2.[1][2] It is a colorless liquid at room temperature.[2] The compound is also known by its CAS number 359-07-9.[1][2][3][4]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C2H3BrF2 |

| Molecular Weight | 144.95 g/mol [1][2][3][5] |

| Density | 1.824 g/mL at 18 °C[1] |

| Boiling Point | 57 °C to 57.3 °C[1] |

| Melting Point | -74.9 °C to -75 °C[1] |

| Refractive Index | 1.394[1] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name, its elemental composition, and the resulting molecular formula and weight.

References

Synthesis of 2-Bromo-1,1-difluoroethane from Ethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-bromo-1,1-difluoroethane, a valuable fluorinated building block in organic synthesis and pharmaceutical development. Direct conversion of ethylene to the target molecule is not a well-established method. Therefore, this guide focuses on a more practical and documented two-step approach: the synthesis of the key intermediate, 1,1-difluoroethylene (vinylidene fluoride), followed by its anti-Markovnikov hydrobromination. This document details the underlying chemical principles, experimental methodologies, and quantitative data for these transformations, intended to equip researchers with the necessary knowledge for its laboratory-scale synthesis.

Introduction

Fluorine-containing organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties that fluorine atoms impart, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This compound serves as a versatile intermediate for the introduction of the 1,1-difluoroethyl moiety into more complex molecules. While several methods exist for its synthesis, this guide focuses on a logical and accessible pathway commencing from the readily available feedstock, ethylene.

The most viable synthetic strategy involves the initial transformation of ethylene into a difluorinated C2 precursor, followed by a regioselective bromination. This guide will explore the synthesis of 1,1-difluoroethylene and its subsequent conversion to this compound in detail.

Synthetic Pathways from Ethylene

The synthesis of this compound from ethylene is most effectively achieved through a multi-step process. A direct, single-step halogenation of ethylene with bromine and a difluorinating agent is not well-documented and likely suffers from poor selectivity and control. A more robust and widely practiced approach involves the synthesis of 1,1-difluoroethylene (vinylidene fluoride) as a key intermediate, which is then subjected to hydrobromination.

Two primary routes for the synthesis of 1,1-difluoroethylene from ethylene-derived precursors are presented below, followed by the detailed procedure for its conversion to the target compound.

Route 1: From Ethylene via 1,1-Difluoroethane

This pathway involves the initial synthesis of 1,1-difluoroethane from ethylene, which is then converted to 1,1-difluoroethylene.

Step 1a: Synthesis of 1,1-Difluoroethane from Acetylene (derived from Ethylene)

Acetylene, which can be produced from ethylene via steam cracking, undergoes hydrofluorination to yield 1,1-difluoroethane. This reaction can be performed in either the liquid or gas phase.

-

Liquid-Phase Hydrofluorination: Utilizes a catalyst such as fluorosulfonic acid at approximately 30°C.

-

Gas-Phase Hydrofluorination: Employs a catalyst like aluminum fluoride (AlF₃) at elevated temperatures (220-280°C) and atmospheric pressure, often achieving high conversion rates (>98%).[1]

Step 1b: Synthesis of 1,1-Difluoroethylene from 1,1-Difluoroethane

1,1-Difluoroethane is converted to 1,1-difluoroethylene through dehydrofluorination or a two-step photochlorination-pyrolysis process. The latter involves the chlorination of 1,1-difluoroethane to form 1-chloro-1,1-difluoroethane, followed by thermal elimination of HCl.[2][3]

Route 2: From Ethylene via Vinyl Chloride

This alternative route proceeds through the well-established industrial intermediate, vinyl chloride.

Step 2a: Synthesis of 1,1-Difluoroethane from Vinyl Chloride

Vinyl chloride is hydrofluorinated to produce 1,1-difluoroethane. Tin tetrachloride (SnCl₄) is a recommended catalyst for this liquid-phase reaction.[1]

Step 2b: Conversion of 1,1-Difluoroethane to 1,1-Difluoroethylene

As in Route 1, the resulting 1,1-difluoroethane is then converted to 1,1-difluoroethylene.

The overall logical flow for these initial steps is illustrated in the following diagram.

Figure 1: Synthetic routes to 1,1-difluoroethylene from ethylene.

Core Synthesis: Anti-Markovnikov Hydrobromination of 1,1-Difluoroethylene

The crucial step in synthesizing this compound is the regioselective addition of hydrogen bromide (HBr) across the double bond of 1,1-difluoroethylene. To obtain the desired 2-bromo isomer, the addition must follow an anti-Markovnikov pathway. This is achieved through a free-radical mechanism, typically initiated by peroxides or ultraviolet (UV) light.

The reaction proceeds via the following steps:

-

Initiation: A radical initiator (e.g., from peroxide decomposition) abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).

-

Propagation:

-

The bromine radical adds to the less substituted carbon of the 1,1-difluoroethylene double bond, forming a more stable secondary radical on the carbon bearing the fluorine atoms.

-

This carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, yielding the this compound product and regenerating a bromine radical to continue the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

The mechanism is depicted in the following diagram.

Figure 2: Mechanism of free-radical addition of HBr to 1,1-difluoroethylene.

Experimental Protocols

Synthesis of 1,1-Difluoroethylene via Dehydrochlorination of 1-Chloro-1,1-difluoroethane

This procedure is based on typical industrial processes adapted for a laboratory setting.[2]

Materials:

-

1-Chloro-1,1-difluoroethane (HCFC-142b)

-

Inorganic alkali solution (e.g., 10-70% aqueous potassium hydroxide)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Reaction kettle equipped with a stirrer, heating mantle, pressure gauge, and gas outlet.

Procedure:

-

Charge the reaction kettle with the inorganic alkali solution and the phase-transfer catalyst. The mass ratio of the phase-transfer catalyst to the inorganic alkali solution should be in the range of (0.0001-0.01) to 1.

-

Seal the reactor and begin stirring.

-

Introduce 1-chloro-1,1-difluoroethane into the reactor. The mass ratio of the phase-transfer catalyst to 1-chloro-1,1-difluoroethane should be between (0.0003-0.06) to 1.

-

Heat the reaction mixture to a temperature between 60-200°C.

-

Monitor the pressure inside the reactor. As 1,1-difluoroethylene is formed, the pressure will increase. Maintain the pressure between 0.8-5.0 MPa by collecting the gaseous product through the outlet.

-

Continue the reaction for 0.5-5 hours, continuously collecting the gaseous 1,1-difluoroethylene.

-

After the reaction period, cool the reactor, release the remaining pressure, and collect the final portion of the gaseous product.

-

The collected crude 1,1-difluoroethylene can be purified by passing it through a drying agent and subsequent fractional distillation at low temperature.

Synthesis of this compound via Photochemical Hydrobromination of 1,1-Difluoroethylene

This protocol is a representative procedure for the anti-Markovnikov addition of HBr to a fluoroalkene.

Materials:

-

1,1-Difluoroethylene

-

Anhydrous hydrogen bromide

-

UV lamp (e.g., mercury vapor lamp)

-

Quartz reaction vessel equipped with a gas inlet, magnetic stirrer, and a cold finger condenser.

Procedure:

-

Assemble the quartz reaction vessel and ensure it is dry and purged with an inert gas (e.g., nitrogen).

-

Cool the reaction vessel to a low temperature (e.g., -78°C using a dry ice/acetone bath).

-

Condense a known amount of 1,1-difluoroethylene into the reaction vessel.

-

Introduce a molar excess of anhydrous hydrogen bromide gas into the vessel.

-

Position the UV lamp to irradiate the reaction mixture.

-

Commence stirring and UV irradiation. The reaction is typically carried out at a low temperature to maintain the reactants in the liquid phase.

-

Monitor the progress of the reaction by techniques such as GC-MS or NMR spectroscopy of aliquots.

-

Once the reaction is complete (typically after several hours), stop the irradiation and allow any unreacted HBr and 1,1-difluoroethylene to vent through a scrubbing solution (e.g., aqueous sodium bicarbonate).

-

The crude liquid product, this compound, can be purified by fractional distillation under reduced pressure.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters for the Synthesis of 1,1-Difluoroethylene

| Parameter | Value | Reference |

| Starting Material | 1-Chloro-1,1-difluoroethane | [2] |

| Reagents | Aqueous KOH (10-70%), Tetrabutylammonium bromide | [2] |

| Temperature | 60-200 °C | [2] |

| Pressure | 0.8-5.0 MPa | [2] |

| Reaction Time | 0.5-5 hours | [2] |

| Yield | High (specific yield dependent on conditions) | [2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₃BrF₂ | [4] |

| Molecular Weight | 144.95 g/mol | [4] |

| Boiling Point | 57-58 °C | [5] |

| Density | 1.822 g/mL at 25 °C | [5] |

| Appearance | Colorless liquid | [6] |

Conclusion

The synthesis of this compound from ethylene is most practically achieved through a two-step process involving the formation of 1,1-difluoroethylene, followed by its anti-Markovnikov hydrobromination. This guide has detailed the key synthetic routes and provided representative experimental protocols for these transformations. The free-radical addition of HBr to 1,1-difluoroethylene offers a reliable method for obtaining the desired 2-bromo isomer. The information presented herein should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the laboratory-scale production of this important fluorinated building block. Further optimization of the reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

- 1. 1,1-Difluoroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 2. GB1587830A - Process for producing 1,1-difluoroethylene - Google Patents [patents.google.com]

- 3. US4148831A - Method of preparing 1,1-difluoroethylene - Google Patents [patents.google.com]

- 4. This compound | C2H3BrF2 | CID 136186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 359-07-9 | 1100-B-07 | MDL MFCD00042182 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. Page loading... [guidechem.com]

Spectroscopic data of 2-Bromo-1,1-difluoroethane

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-1,1-difluoroethane

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 359-07-9), tailored for researchers, scientists, and professionals in the field of drug development. The document presents quantitative spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.55 | Triplet | 14.2 | -CH₂Br |

| 5.95 | Triplet of Triplets | 56.4, 4.4 | -CHF₂ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~38 (triplet) | -CH₂Br |

| ~115 (triplet) | -CHF₂ |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity |

| -90 to -120 (approx.) | Triplet |

Note: The chemical shift for ¹⁹F NMR is an estimated range for fluoroalkanes and may vary based on experimental conditions.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 144, 146 | Molecular Ion Peak [M]⁺, [M+2]⁺ |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-3020 | Medium | C-H stretching |

| 1400-1450 | Medium | C-H bending |

| 1050-1150 | Strong | C-F stretching |

| 550-650 | Strong | C-Br stretching |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized for the analysis of volatile halogenated hydrocarbons and can be specifically adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Acquire a one-dimensional fluorine spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64).

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

-

Integrate the signals and analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr).

2. Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the clean, empty salt plates.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for a volatile compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the compound from any impurities.

-

Employ a temperature program to ensure good chromatographic resolution.

-

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

2. Mass Analysis and Detection:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

3. Data Processing:

-

Identify the molecular ion peak and any characteristic fragment ions.

-

Analyze the isotopic pattern of bromine-containing ions ([M]⁺ and [M+2]⁺).

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Caption: Workflow for Spectroscopic Identification.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1,1-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Bromo-1,1-difluoroethane (BrCH₂CHF₂). Due to the limited availability of fully analyzed public spectral data for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This information is intended to serve as a valuable reference for researchers working with halogenated organic molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit two main signals, corresponding to the methylene (-CH₂Br) and methine (-CHF₂) protons. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms, and the multiplicities arise from spin-spin coupling between neighboring protons and fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |

| -CH₂Br | 3.6 - 3.8 | Triplet of doublets (td) | ³JHH ≈ 7 Hz, ³JHF ≈ 14 Hz |

| -CHF₂ | 5.8 - 6.2 | Triplet of triplets (tt) or Doublet of triplets (dt) | ²JHF ≈ 56 Hz, ³JHH ≈ 7 Hz |

Note: The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm and may vary depending on the solvent and spectrometer frequency.

Interpretation of the Predicted Spectrum

The predicted spectrum is characterized by complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

-CH₂Br Signal: The two equivalent protons of the methylene group are coupled to the single proton on the adjacent carbon, which would result in a triplet (following the n+1 rule). However, these protons are also coupled to the two fluorine atoms on the adjacent carbon. This vicinal H-F coupling (³JHF) further splits each line of the triplet into a doublet, resulting in a "triplet of doublets".

-

-CHF₂ Signal: The single proton of the methine group is coupled to the two protons on the adjacent carbon, which would result in a triplet. Additionally, this proton is coupled to the two geminal fluorine atoms. This geminal H-F coupling (²JHF) is typically large and splits the signal into a triplet. The combination of these couplings would result in a "triplet of triplets". Alternatively, if the two fluorine atoms are not magnetically equivalent, the signal could appear as a "doublet of triplets".

Signaling Pathway and Experimental Workflow

The spin-spin coupling interactions that lead to the predicted splitting patterns can be visualized as a signaling pathway. The following diagram illustrates the logical relationship of these couplings.

Caption: Spin-spin coupling in this compound.

The experimental workflow for acquiring a ¹H NMR spectrum is a standardized procedure in analytical chemistry.

Caption: General workflow for ¹H NMR spectroscopy.

Experimental Protocols

The following is a general protocol for the acquisition of a ¹H NMR spectrum of a liquid sample like this compound.

1. Sample Preparation:

-

Solvent: A deuterated solvent, typically chloroform-d (CDCl₃), is used to dissolve the sample. The deuterium nucleus is not observed in ¹H NMR, thus avoiding solvent interference.

-

Concentration: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of the deuterated solvent.

-

Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale.

2. NMR Tube Loading:

-

The prepared solution is transferred to a clean, dry 5 mm NMR tube.

-

The tube is capped to prevent evaporation and contamination.

3. Instrument Setup:

-

The NMR tube is placed in the spectrometer's sample holder.

-

The instrument is tuned to the ¹H frequency (e.g., 300, 400, or 500 MHz).

-

The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability during the experiment.

-

The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

4. Data Acquisition:

-

A standard one-pulse ¹H NMR experiment is typically performed.

-

Key acquisition parameters include:

-

Pulse Width: Calibrated to a 90° pulse for maximum signal intensity.

-

Acquisition Time: The duration for which the signal (Free Induction Decay, FID) is recorded, typically 2-4 seconds.

-

Relaxation Delay: A delay between pulses to allow the nuclear spins to return to equilibrium, typically 1-5 seconds.

-

Number of Scans: Multiple scans (e.g., 8, 16, or 32) are often acquired and averaged to improve the signal-to-noise ratio.

-

5. Data Processing:

-

The acquired FID is subjected to a Fourier transform to convert the time-domain data into a frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration of the peak areas is performed to determine the relative number of protons giving rise to each signal.

6. Spectral Analysis:

-

The chemical shifts, multiplicities, and coupling constants of all signals are determined.

-

This data is then used to elucidate or confirm the structure of the molecule.

In-Depth Technical Guide: 13C NMR Chemical Shifts for 2-Bromo-1,1-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 2-Bromo-1,1-difluoroethane (Br-CH₂-CHF₂). This document outlines predicted spectral data, a standardized experimental protocol for data acquisition, and an explanation of the underlying principles governing the observed chemical shifts.

Predicted ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following ¹³C NMR chemical shift data has been generated using a reliable prediction algorithm. This data provides a strong foundational understanding for spectral analysis and interpretation.

The predicted chemical shifts are summarized in the table below:

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ) in ppm |

| C1 | -CHF₂ | 116.1 |

| C2 | -CH₂Br | 36.4 |

Disclaimer: These values are based on computational predictions and may vary from experimentally determined values. They are intended for guidance and comparative purposes.

Factors Influencing Chemical Shifts

The predicted chemical shifts for this compound are primarily influenced by the electronegativity of the halogen substituents. The carbon atom (C1) bonded to two highly electronegative fluorine atoms is significantly deshielded, resulting in a large downfield shift to approximately 116.1 ppm. In contrast, the carbon atom (C2) attached to the less electronegative bromine atom and the -CHF₂ group experiences a smaller downfield shift to around 36.4 ppm.

The following diagram illustrates the relationship between the substituents and their effect on the ¹³C NMR chemical shifts.

Standard Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines a standardized methodology for the acquisition of a ¹³C NMR spectrum for this compound and similar halogenated alkanes.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If desired, add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 or a similar pulse program).

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Spectral Width: 0 to 200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128 to 1024 (or more, depending on sample concentration)

-

Pulse Width: Calibrated 30° or 90° pulse.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the solvent peak (CDCl₃ at δ ≈ 77.16 ppm) or TMS (if added).

-

Integrate the signals (note: for standard proton-decoupled ¹³C NMR, integration is not typically quantitative).

The following diagram provides a workflow for the experimental and data processing steps.

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-Bromo-1,1-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 2-Bromo-1,1-difluoroethane (C₂H₃BrF₂). The document details the characteristic vibrational frequencies, a general experimental protocol for spectral acquisition, and a logical workflow for analysis, designed for professionals in research and development.

Molecular Structure and Vibrational Modes

This compound is a halogenated alkane with a simple structure, yet its infrared spectrum reveals distinct features corresponding to the vibrational modes of its constituent bonds. The primary vibrational modes of interest include C-H stretching and bending, the prominent C-F stretching, and the lower frequency C-Br stretching.

Predicted Infrared Spectral Data

While a publicly available, fully assigned experimental spectrum is not readily accessible, the expected absorption regions can be reliably predicted based on established group frequencies. The infrared spectrum is characterized by several key absorption regions.[1] Carbon-hydrogen stretching vibrations are anticipated in the 2950-3000 cm⁻¹ range, while C-H bending modes are expected around 1450-1470 cm⁻¹.[1] The most intense absorptions are due to the carbon-fluorine bonds, appearing in the 1100-1200 cm⁻¹ region.[1] The carbon-bromine stretch occurs at a lower frequency, typically between 690-515 cm⁻¹.

The following table summarizes the expected vibrational modes and their corresponding frequency ranges for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Asymmetric & Symmetric Stretch | -CH₂Br & -CHF₂ | 2950 - 3000 | Medium |

| C-H Scissoring/Bending | -CH₂Br | 1450 - 1470 | Medium |

| C-H Wagging | -CH₂X | 1300 - 1150 | Medium |

| C-F Asymmetric & Symmetric Stretch | -CHF₂ | 1100 - 1200 | Very Strong |

| C-C Stretch | C-C | (Not typically prominent) | Weak |

| C-Br Stretch | -CH₂Br | 690 - 515 | Medium to Strong |

Experimental Protocol: FTIR Spectroscopy of a Volatile Liquid

This section outlines a general procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a volatile liquid sample like this compound.

3.1 Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Demountable liquid cell with IR-transparent windows (e.g., KBr, NaCl) or an Attenuated Total Reflectance (ATR) accessory

-

Volumetric flasks and pipettes

-

Anhydrous solvent (if solution analysis is required, e.g., CCl₄)

-

Sample of this compound (handle in a fume hood)

-

Nitrogen gas supply for purging the spectrometer

3.2 Procedure

-

Spectrometer Preparation: Purge the FTIR spectrometer's sample compartment with dry nitrogen gas for at least 15-30 minutes to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum Acquisition:

-

If using a liquid cell, ensure the cell is clean, dry, and assembled correctly.

-

If using an ATR accessory, ensure the crystal surface is clean.

-

Place the empty, clean cell or the clean ATR accessory in the sample compartment.

-

Collect a background spectrum. This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (Neat Liquid):

-

In a fume hood, carefully introduce a small amount of this compound into the demountable liquid cell using a pipette.

-

Assemble the cell, ensuring no air bubbles are trapped in the light path.

-

For ATR, place a drop of the liquid sample directly onto the ATR crystal.

-

-

Sample Spectrum Acquisition:

-

Place the sample-containing cell or the ATR with the sample into the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically perform a Fourier transform on the interferogram to produce the final IR spectrum.

-

The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

-

-

Cleaning:

-

Thoroughly clean the liquid cell or ATR crystal with an appropriate solvent and dry it completely.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.

Conclusion

The infrared spectrum of this compound is distinguished by characteristic absorption bands corresponding to its C-H, C-F, and C-Br bonds. The most notable feature is the very strong absorption in the 1100-1200 cm⁻¹ region, indicative of the C-F stretching vibrations. This guide provides the foundational knowledge for researchers and scientists to predict, acquire, and interpret the IR spectrum of this compound, aiding in its identification and characterization in various applications, including drug development and organic synthesis.

References

Mass Spectrometry of 2-Bromo-1,1-difluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-Bromo-1,1-difluoroethane (C₂H₃BrF₂), a halogenated hydrocarbon of interest in various scientific and industrial domains. This document outlines the characteristic fragmentation patterns observed under electron ionization (EI), details experimental protocols for its analysis by gas chromatography-mass spectrometry (GC-MS), and presents a logical workflow for the analytical process.

Electron Ionization Mass Spectrum and Fragmentation Analysis

This compound, with a molecular weight of approximately 144.95 g/mol , exhibits a distinct mass spectrum under electron ionization.[1] The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, results in characteristic M and M+2 isotope peaks for bromine-containing fragments.[2]

The mass spectrum is characterized by a molecular ion peak and several key fragment ions. The base peak, representing the most abundant ion, provides crucial information for structural elucidation. The fragmentation patterns arise from the cleavage of C-C, C-H, C-Br, and C-F bonds, governed by the stability of the resulting carbocations and radical species.

Quantitative Data

The following table summarizes the principal ions observed in the electron ionization mass spectrum of this compound, including their mass-to-charge ratio (m/z) and relative abundance.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 45 | 23.4 | [C₂H₄F]⁺ |

| 51 | 15.6 | [CHF₂]⁺ |

| 64 | 23.4 | [C₂H₃F₂]⁺ |

| 65 | 29.5 | [C₂H₄F₂]⁺ |

| 93 | 22.1 | [C₂H₂Br]⁺ (with ⁷⁹Br) |

| 95 | 20.6 | [C₂H₂Br]⁺ (with ⁸¹Br) |

| 105 | 7.9 | [C₂H₂FBr]⁺ (with ⁷⁹Br) |

| 107 | 7.6 | [C₂H₂FBr]⁺ (with ⁸¹Br) |

| 125 | 6.1 | [C₂H₂BrF₂]⁺ (M-H, with ⁷⁹Br) |

| 127 | 3.4 | [C₂H₂BrF₂]⁺ (M-H, with ⁸¹Br) |

| 144 | 100.0 | [C₂H₃BrF₂]⁺ (Molecular Ion, with ⁷⁹Br) |

| 146 | 97.9 | [C₂H₃BrF₂]⁺ (Molecular Ion, with ⁸¹Br) |

Data sourced from NIST Mass Spectrometry Data Center and ChemicalBook.[2]

Experimental Protocols for GC-MS Analysis

The analysis of the volatile compound this compound is effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a representative methodology for such an analysis.

Sample Preparation

Given the volatility of this compound (boiling point: 57.3 °C), appropriate sample handling is crucial.[3]

-

Standard Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as methanol or dichloromethane.[2][4] Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

-

Sample Dilution: If analyzing a concentrated sample, dilute it with a suitable solvent to fall within the linear range of the instrument.[2] A typical concentration for GC-MS analysis is in the range of 1-10 µg/mL.[4]

-

Vialing: Transfer the prepared standards and samples into 1.5 mL glass autosampler vials.[4] Ensure a minimum volume of 50 µL to allow for proper injection by the autosampler.[4] Avoid the use of plastic vials and caps that may introduce contaminants.

Gas Chromatography (GC) Conditions

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or low-polarity capillary column is recommended for the separation of halogenated hydrocarbons. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), typically 30 m in length, 0.25 mm internal diameter, and 0.25 µm film thickness.[2]

-

Carrier Gas: Helium is commonly used as the carrier gas.[2]

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection is often used for trace analysis to maximize the transfer of the analyte to the column. A split injection may be used for more concentrated samples to prevent column overload.

-

Oven Temperature Program: An initial oven temperature of 40-60°C, held for 2 minutes, followed by a temperature ramp of 10°C/minute to 250°C, with a final hold time of 5 minutes, is a typical starting point.[2] The program should be optimized for the specific separation needs.

Mass Spectrometry (MS) Conditions

-

MS System: A mass spectrometer capable of electron ionization.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: The standard electron energy for EI is 70 eV.[5] This energy level provides reproducible fragmentation patterns suitable for library matching.

-

Source Temperature: Typically maintained around 230 °C.

-

Quadrupole Temperature: Typically maintained around 150 °C.

-

Mass Range: Scan from m/z 35 to 200 to cover the molecular ion and all significant fragments.

-

Data Acquisition: Full scan mode is used to acquire the complete mass spectrum. For targeted analysis and enhanced sensitivity, Selected Ion Monitoring (SIM) can be employed, monitoring the characteristic ions of this compound.[2]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of a typical GC-MS experiment and the fragmentation pathway of this compound.

Caption: GC-MS analysis workflow for this compound.

Caption: Proposed fragmentation of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1,1-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,1-difluoroethane (BrCH₂CHF₂) is a halogenated hydrocarbon of significant interest in organic synthesis and pharmaceutical development. Its unique structural arrangement, featuring a bromine atom and two fluorine atoms on adjacent carbons, imparts a distinct reactivity profile that makes it a valuable building block for the introduction of fluorine-containing moieties into complex molecules. This guide provides a comprehensive overview of the reactivity and stability of this compound, consolidating available data on its chemical transformations, thermal and photochemical stability, and handling considerations. Detailed experimental methodologies, where available, are presented to assist researchers in its practical application.

Introduction

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As a result, fluorinated compounds have become increasingly prevalent in pharmaceuticals and agrochemicals. This compound serves as a key intermediate in the synthesis of these valuable molecules, primarily through nucleophilic substitution and elimination reactions.[2] Understanding its reactivity and stability is paramount for its effective and safe utilization in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃BrF₂ | [3] |

| Molecular Weight | 144.95 g/mol | [3] |

| Appearance | Colorless liquid | |

| Melting Point | -75 °C | |

| Boiling Point | 57.3 °C | |

| Density | 1.8244 g/mL @ 18 °C | |

| Refractive Index | 1.394 @ 10 °C | |

| CAS Number | 359-07-9 | [3] |

Reactivity

The reactivity of this compound is dominated by the presence of the carbon-bromine bond, which is susceptible to nucleophilic attack, and the acidic protons on the adjacent carbon, which can be abstracted by a base to induce elimination.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, primarily following an Sₙ2 mechanism. The electrophilic carbon atom bonded to the bromine is attacked by a nucleophile, leading to the displacement of the bromide leaving group.

General Reaction Scheme: Nu⁻ + BrCH₂CHF₂ → NuCH₂CHF₂ + Br⁻

Common nucleophiles that can be employed include alkoxides, azide ions, and cyanide ions. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to enhance the nucleophilicity of the anionic reagent.[4]

Experimental Protocol: Reaction of 1-Bromooctane with Sodium Azide (Illustrative Sₙ2 Reaction)

-

Materials: 1-bromooctane, sodium azide, N,N-dimethylformamide (DMF), water, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromooctane (1.0 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-azidooctane.

-

Purify the product by distillation or column chromatography.

-

Note: This is a generalized procedure and would require optimization for the specific substrate, this compound.

The presence of the two fluorine atoms on the adjacent carbon can influence the rate of Sₙ2 reactions. Studies on similar fluorinated alkyl bromides have shown that fluorine substitution near the reaction center can decelerate the reaction rate compared to their non-fluorinated analogs.[5]

Elimination Reactions

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form 1,1-difluoroethene.

General Reaction Scheme: Base⁻ + BrCH₂CHF₂ → CH₂=CF₂ + H-Base + Br⁻

Strong bases such as potassium tert-butoxide (t-BuOK) are typically used to promote the E2 pathway over the competing Sₙ2 reaction.[6] The regioselectivity of the elimination is dictated by the availability of abstractable protons. In the case of this compound, only one regioisomeric product is possible.

Experimental Workflow: E2 Elimination

The following diagram illustrates a general workflow for an E2 elimination reaction.

Caption: General workflow for an E2 elimination reaction.

Stability

The stability of this compound is a critical consideration for its storage and handling.

Thermal Stability

Halogenated hydrocarbons can undergo thermal decomposition at elevated temperatures. Studies on analogous compounds like 1,1- and 1,2-dibromoethane show that pyrolysis leads to the elimination of hydrogen bromide to form vinyl bromide.[7] These decompositions can proceed through radical chain mechanisms, which can be inhibited by the presence of radical scavengers.[7] The pyrolysis of 1,1-difluoroethane has been shown to proceed via the molecular elimination of hydrogen fluoride to yield vinyl fluoride.[8] By analogy, the primary thermal decomposition pathway for this compound is expected to be the elimination of HBr to give 1,1-difluoroethene.

Logical Relationship: Factors Influencing Thermal Decomposition

Caption: Factors influencing the thermal decomposition of this compound.

Photochemical Stability

The photochemical stability of halogenated alkanes is dependent on their absorption of ultraviolet radiation. The C-Br bond is susceptible to photolytic cleavage, which can initiate radical reactions. The quantum yield, which is the number of reacted molecules per photon absorbed, is a key parameter in assessing photochemical reactivity.[4][9] While specific data for this compound is not available, related studies on the photolysis of H₂O₂ provide a framework for determining quantum yields experimentally.[10]

Experimental Workflow: Quantum Yield Determination

Caption: General experimental workflow for determining the quantum yield of a photochemical reaction.

Applications in Drug Development

The difluoroethyl moiety is a valuable pharmacophore in medicinal chemistry. Its introduction can enhance the metabolic stability and bioavailability of drug candidates. This compound serves as a precursor to 2-bromo-1,1-difluoroethylene, a versatile building block for the synthesis of more complex fluorinated molecules with potential therapeutic applications.[1] For instance, fluorinated compounds have been investigated as antiviral agents.[6][11][12] Additionally, the related compound, 1-bromo-2-[¹⁸F]fluoroethane, has been utilized in the radiosynthesis of PET tracers for imaging cannabinoid receptors, highlighting the utility of such building blocks in diagnostic applications.[13]

Handling and Storage

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory tract and may cause drowsiness or dizziness.[3]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Incompatible with strong oxidizing agents.

Conclusion

This compound is a reactive and versatile building block for the synthesis of fluorinated organic molecules. Its chemistry is primarily characterized by nucleophilic substitution and elimination reactions, providing access to a range of difluoroethylated compounds and 1,1-difluoroethene. While generally stable under standard conditions, it can undergo thermal and photochemical decomposition. A thorough understanding of its reactivity, stability, and handling requirements is essential for its safe and effective application in research and drug development. Further research to quantify the kinetics and yields of its key reactions would be beneficial for optimizing its use in synthetic protocols.

References

- 1. KINETICS AND MECHANISM OF THE PYROLYSIS OF 1-CHLORO-1,1-DIFLUOROETHANE IN THE PRESENCE OF ADDITIVES | Semantic Scholar [semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. purdue.edu [purdue.edu]

- 7. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | Broad-spectrum antiviral agents [frontiersin.org]

- 9. Quantum yield - Wikipedia [en.wikipedia.org]

- 10. 18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antiviral Properties of Camphor-Derived Iminothiazolidine-4-Ones and 2,3-Dihydrothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, in vitro and in vivo evaluation of fluorine-18 labelled FE-GW405833 as a PET tracer for type 2 cannabinoid receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 2-Bromo-1,1-difluoroethane: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,1-difluoroethane (CH₂BrCHF₂) is a halogenated hydrocarbon of interest in synthetic chemistry and as a potential building block in medicinal chemistry. Understanding its three-dimensional structure, conformational preferences, and energetic landscape is crucial for predicting its reactivity, designing derivatives, and elucidating its interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study this compound at the molecular level. While extensive peer-reviewed theoretical studies specifically on this compound are not abundant in public literature, this document outlines the established computational protocols based on studies of analogous haloethanes, such as its structural isomer 1-bromo-2-fluoroethane and the parent 1,2-difluoroethane. This guide details the theoretical framework for conformational analysis, the computational methods for determining rotational barriers and vibrational frequencies, and presents illustrative data in structured tables.

Introduction to the Theoretical Study of Haloethanes

The study of halogenated ethanes provides fundamental insights into the interplay of steric and electronic effects that govern molecular conformation. The rotation around the carbon-carbon single bond in substituted ethanes like this compound gives rise to different spatial arrangements of the atoms, known as conformers. These conformers, primarily the gauche and anti-periplanar forms, possess distinct energies. The relative stability of these conformers is dictated by a delicate balance of forces, including steric repulsion between bulky substituents and stereoelectronic effects like hyperconjugation.

A well-known phenomenon in fluorinated ethanes is the "gauche effect," where the gauche conformer is atypically more stable than the anti conformer, which is contrary to what would be expected from steric hindrance alone.[1] This effect is often attributed to hyperconjugation, an interaction between the filled σ bonding orbitals and the empty σ* antibonding orbitals of adjacent bonds.[1] For this compound, the presence of two fluorine atoms on one carbon and a bromine atom on the other creates an asymmetric system where the conformational preferences are not immediately obvious and necessitate detailed theoretical investigation.

Theoretical Framework and Computational Protocols

The theoretical investigation of this compound involves a multi-step computational workflow designed to identify stable conformers, determine their relative energies, and characterize the transition states for their interconversion.

Conformational Analysis

The first step in the theoretical study is to identify the stable conformers of the molecule. For this compound, rotation around the C-C bond is the primary conformational degree of freedom. The two key staggered conformers are the gauche and anti-periplanar (or trans) forms, defined by the dihedral angle between the bromine atom and one of the fluorine atoms.

-

Gauche Conformer: The bromine and a fluorine atom are at a dihedral angle of approximately 60°.

-

Anti-periplanar (Trans) Conformer: The bromine and a fluorine atom are at a dihedral angle of 180°.

The search for these minima on the potential energy surface is typically performed using geometry optimization algorithms.

Computational Methods

A variety of quantum chemical methods can be employed to study halogenated ethanes. The choice of method represents a trade-off between computational cost and accuracy.

-

Ab Initio Methods: These methods are based on first principles and do not require empirical parameterization.

-

Hartree-Fock (HF): This is a fundamental ab initio method that provides a good starting point but neglects electron correlation.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects and generally provides more accurate results for conformational energies and rotational barriers. The MP2/6-31G* level of theory has been successfully used for similar molecules like 1-bromo-2-fluoroethane.[2]

-

-

Density Functional Theory (DFT): DFT methods include electron correlation at a lower computational cost than traditional ab initio methods, making them a popular choice for conformational analysis and vibrational frequency calculations. A variety of functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) can be used.

Experimental Protocol: Potential Energy Surface Scan

To determine the rotational barriers between the conformers, a relaxed potential energy surface (PES) scan is performed. This involves systematically changing the dihedral angle of interest (e.g., Br-C-C-F) in small increments (e.g., 10-15 degrees) while optimizing the remaining geometrical parameters at each step. The resulting plot of energy versus dihedral angle reveals the energy minima corresponding to the stable conformers and the energy maxima corresponding to the transition states (eclipsed conformations).

Experimental Protocol: Vibrational Frequency Analysis

Vibrational frequency calculations are performed on the optimized geometries of the stable conformers. These calculations serve two main purposes:

-

Characterization of Stationary Points: A true energy minimum (a stable conformer) will have all real (positive) vibrational frequencies. A first-order saddle point (a transition state) will have exactly one imaginary frequency.

-

Prediction of Infrared (IR) and Raman Spectra: The calculated frequencies and their corresponding intensities can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions. This is a powerful tool for identifying the presence of different conformers in an experimental sample. For instance, studies on 1-bromo-2-fluoroethane have used temperature-dependent FT-IR spectra in liquefied noble gases to determine the enthalpy difference between conformers, with the assignments supported by ab initio calculations.[2]

Data Presentation: Illustrative Theoretical Results

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Br-C-C-F) | Relative Energy (kcal/mol) |

| gauche | ~60° | 0.00 (Reference) |

| anti-periplanar | 180° | Value to be determined |

Table 2: Calculated Rotational Barriers for this compound

| Transition | Dihedral Angle (Br-C-C-F) | Rotational Barrier (kcal/mol) |

| gauche → anti-periplanar | ~120° (eclipsed) | Value to be determined |

| anti-periplanar → gauche | ~0° (eclipsed) | Value to be determined |

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for the Most Stable Conformer of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) | ~3000-2900 | C-H stretching |

| ν(C-F) | ~1150-1050 | C-F stretching |

| ν(C-C) | ~1000-900 | C-C stretching |

| ν(C-Br) | ~650-550 | C-Br stretching |

| δ(CH₂) | ~1450-1400 | CH₂ scissoring |

| τ(C-C) | ~150-100 | C-C torsion |

Visualization of Theoretical Workflows and Concepts

Conformational Analysis Workflow